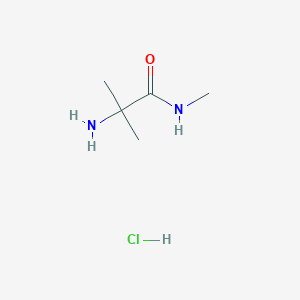
3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride
Descripción general
Descripción
“3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C11H14BrClN2O3 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of compounds related to “3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride” involves complex reactions where piperidine derivatives are key intermediates. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride” often exhibits significant hydrogen bonding and crystal packing phenomena. The molecular weight of this compound is 337.59746 .Chemical Reactions Analysis
The synthesis of compounds related to “3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride” involves complex reactions where piperidine derivatives are key intermediates. More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride” include its molecular formula C11H14BrClN2O3 and molecular weight 337.59746 . More detailed properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Drug Design and Synthesis
Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The compound “3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride” could potentially be used in the synthesis of new drugs due to its piperidine moiety.
Biological and Pharmacological Applications
Piperidine derivatives have shown a wide range of biological and pharmacological activities . They have been used in the discovery and biological evaluation of potential drugs . As a piperidine derivative, “3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride” may also exhibit similar properties.
Synthesis of Stable Hydrogen-Bonded Complexes
The compound is utilized in the synthesis of stable hydrogen-bonded complexes. This could be useful in the development of materials with unique properties.
Research on Dielectric Properties
Life Science Research Solutions
The compound could potentially be used in life science research solutions . It could be used in various applications such as chromatography and mass spectrometry .
Advanced Battery Science and Technology
Given its potential applications in life science research solutions, “3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride” could also be explored in the field of advanced battery science and technology .
Safety and Hazards
The safety data sheet for piperidine, a related compound, indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is advised to handle it with protective gloves, protective clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
3-(4-bromo-2-nitrophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3.ClH/c12-8-3-4-11(10(6-8)14(15)16)17-9-2-1-5-13-7-9;/h3-4,6,9,13H,1-2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRKKONNTWXWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219979-70-0 | |
| Record name | Piperidine, 3-(4-bromo-2-nitrophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[2-(Benzyloxy)ethyl]pyrrolidine](/img/structure/B1525144.png)
![3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol](/img/structure/B1525145.png)



